molecular formula C8H11N3O B6253347 1-(pyrrolidine-1-carbonyl)-1H-imidazole CAS No. 93605-73-3

1-(pyrrolidine-1-carbonyl)-1H-imidazole

Cat. No.: B6253347
CAS No.: 93605-73-3
M. Wt: 165.19 g/mol
InChI Key: YBPINTMQGHQDDN-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)-1H-imidazole is a compound that features both a pyrrolidine ring and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The pyrrolidine ring is known for its non-planarity and ability to enhance the three-dimensional coverage of molecules, while the imidazole ring is a common motif in many biologically active compounds .

Chemical Reactions Analysis

1-(Pyrrolidine-1-carbonyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-1-carbonyl)-1H-imidazole involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins due to its stereochemistry, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyrrolidine-1-carbonyl)-1H-imidazole can be compared to other compounds containing pyrrolidine or imidazole rings:

The uniqueness of this compound lies in its combination of both pyrrolidine and imidazole rings, which can provide a synergistic effect in its biological and chemical properties.

Properties

IUPAC Name

imidazol-1-yl(pyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8(10-4-1-2-5-10)11-6-3-9-7-11/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPINTMQGHQDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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